molecular formula C16H21N3O4S2 B2367577 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105202-71-8

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2367577
CAS RN: 1105202-71-8
M. Wt: 383.48
InChI Key: QQBXYEWYIOYKFR-UHFFFAOYSA-N
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Description

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research has explored the synthesis and potential biological activities of thiadiazole derivatives, showing that some compounds possess antiviral and antimicrobial properties. For instance, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing that certain compounds exhibited anti-tobacco mosaic virus activity, suggesting a potential for antiviral applications (Chen et al., 2010).

Anticancer Activity

Some novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing a sulfone moiety have demonstrated anticancer activities. Al-Said et al. (2011) evaluated these compounds against human breast cancer cell lines, with certain derivatives showing better activity than the reference drug Doxorubicin, indicating their potential as anticancer agents (Al-Said et al., 2011).

Applications in Solar Energy

An organo-sulfur compound, including a thiadiazole derivative, was used as a novel and universal redox couple in dye-sensitized and quantum-dot sensitized solar cells, showing improved redox behavior and power conversion efficiency. This research by M. Rahman et al. (2018) highlights the compound's potential in enhancing the performance of sensitization-based solar cells (Rahman et al., 2018).

Enzyme Inhibition for Drug Discovery

Compounds incorporating thiadiazole moieties have been studied for their enzyme inhibitory properties, which are crucial for the development of new therapeutic agents. A. Alafeefy et al. (2015) investigated a series of benzenesulfonamides with thiadiazole derivatives as inhibitors of human carbonic anhydrase isozymes, showing potent inhibition and suggesting their relevance in drug discovery (Alafeefy et al., 2015).

properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-11-17-18-16(24-11)12-5-4-8-19(10-12)25(20,21)15-9-13(22-2)6-7-14(15)23-3/h6-7,9,12H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBXYEWYIOYKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

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